molecular formula C8H11NO2 B075263 Vanillylamine CAS No. 1196-92-5

Vanillylamine

Cat. No. B075263
CAS RN: 1196-92-5
M. Wt: 153.18 g/mol
InChI Key: WRPWWVNUCXQDQV-UHFFFAOYSA-N
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Patent
US06958418B2

Procedure details

The reaction mixture obtained in a) is combined with 38 ml of hydrochloric acid and 6.2 g of Pd/C. Hydrogen is piped into the reaction mixture, with stirring, at 10° C. over a period of 4 hours under a pressure of 4 bar. After the addition of 71 ml of water the mixture is heated to 60° C. and stirred for 1 hour. The catalyst is filtered off and the acetic acid is eliminated from the filtrate by distillation at 60° C. Then the reaction mixture is combined with 141 ml of water in order to dissolve the vanillylamine hydrochloride and the salts and stirred at 60° C. for 0.5 hours. After the addition of 99 ml of hydrochloric acid and stirring for 1 hour, the suspension formed is cooled to 3° C. and after 3 hours the vanillylamine hydrochloride is filtered off, washed with acetone and dried at 50° C.
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
71 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[H][H].Cl.[CH2:5]([NH2:15])[C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1>[Pd].O>[CH2:5]([NH2:15])[C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC(OC)=C(O)C=C1)N
Step Four
Name
Quantity
6.2 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
71 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring, at 10° C. over a period of 4 hours under a pressure of 4 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained in a)
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the acetic acid is eliminated from the filtrate by distillation at 60° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the vanillylamine hydrochloride
STIRRING
Type
STIRRING
Details
the salts and stirred at 60° C. for 0.5 hours
Duration
0.5 h
ADDITION
Type
ADDITION
Details
After the addition of 99 ml of hydrochloric acid
STIRRING
Type
STIRRING
Details
stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the suspension formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C1=CC(OC)=C(O)C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.